[3-(tert-Butoxy)-2-(methoxyimino)-3-oxopropyl]-(triphenyl)phosphonium bromide
Overview
Description
[3-(tert-Butoxy)-2-(methoxyimino)-3-oxopropyl]-(triphenyl)phosphonium bromide is a versatile chemical compound known for its distinct structure and reactivity. As a phosphonium salt, it plays a significant role in organic synthesis and has a variety of applications in scientific research. Its unique combination of functional groups makes it a valuable tool in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(tert-Butoxy)-2-(methoxyimino)-3-oxopropyl]-(triphenyl)phosphonium bromide typically involves the following steps:
Preparation of the oxo propyl intermediate
Start with tert-butyl alcohol and react it with acetyl chloride to form tert-butyl acetate.
Convert tert-butyl acetate to tert-butoxy-oxo-propyl using a base such as sodium hydroxide.
Formation of methoxyimino group
React the tert-butoxy-oxo-propyl intermediate with methoxyamine hydrochloride in the presence of a base such as sodium carbonate to introduce the methoxyimino group.
Phosphonium salt formation
Combine the methoxyimino intermediate with triphenylphosphine and bromine to form the desired phosphonium bromide compound.
Industrial Production Methods
For large-scale industrial production, the synthesis follows similar steps but optimizes reaction conditions and scales up quantities. Continuous flow reactors and automated systems ensure efficiency and yield while maintaining safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions It Undergoes
[3-(tert-Butoxy)-2-(methoxyimino)-3-oxopropyl]-(triphenyl)phosphonium bromide is involved in several types of chemical reactions:
Substitution Reactions: : The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction: : The compound can participate in redox reactions due to its oxo and imino groups.
Condensation Reactions: : The methoxyimino group allows it to form bonds with other carbonyl compounds.
Common Reagents and Conditions
Nucleophiles: : Alkoxides, amines, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: : Peroxides or ozone can be used for oxidation reactions.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Solvents: : Reactions often occur in solvents like dichloromethane, acetonitrile, or tetrahydrofuran.
Major Products Formed from These Reactions
Substitution Products: : When reacted with nucleophiles, products include various substituted phosphonium salts.
Condensation Products: : Condensation with carbonyl compounds can yield oxime derivatives and other conjugated systems.
Scientific Research Applications
[3-(tert-Butoxy)-2-(methoxyimino)-3-oxopropyl]-(triphenyl)phosphonium bromide finds applications across multiple disciplines:
Chemistry: : Used as a reagent in organic synthesis, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: : Employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: : Investigated for its potential in drug development, particularly in designing inhibitors and other bioactive molecules.
Industry: : Utilized in the synthesis of complex organic compounds and materials science applications.
Mechanism of Action
The mechanism by which [3-(tert-Butoxy)-2-(methoxyimino)-3-oxopropyl]-(triphenyl)phosphonium bromide exerts its effects often involves:
Interaction with Nucleophiles: : The bromide ion is displaced by nucleophiles, facilitating various synthetic transformations.
Electron Transfer: : The compound's oxo and imino groups participate in redox reactions, affecting electron transfer processes.
Molecular Targeting: : In biological systems, it can interact with specific molecular targets, such as enzymes or receptors, influencing their activity and pathways.
Comparison with Similar Compounds
Similar Compounds
[3-(tert-Butoxy)-2-(methoxyimino)-3-oxopropyl]-(triphenyl)phosphonium chloride: : Differing only by the halide, it shares many similar reactivity profiles but may exhibit differences in solubility and reactivity.
[3-(tert-Butoxy)-2-(methoxyimino)-3-oxopropyl]-(triethyl)phosphonium bromide: : The triethyl variant, with smaller alkyl groups, may be more soluble in organic solvents and show slightly different reactivity patterns.
Uniqueness
Steric Effects: : The tert-butyl and triphenyl groups provide significant steric hindrance, influencing the compound's reactivity and selectivity.
Stability: : The methoxyimino group offers stability while maintaining the compound's reactivity in synthetic applications.
Versatility: : Its multifunctional nature allows it to participate in a wide range of chemical reactions, making it a valuable tool in research and industry.
So, that’s your deep dive into [3-(tert-Butoxy)-2-(methoxyimino)-3-oxopropyl]-(triphenyl)phosphonium bromide! Anything specific you want to explore further?
Properties
IUPAC Name |
[(2E)-2-methoxyimino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-triphenylphosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO3P.BrH/c1-26(2,3)30-25(28)24(27-29-4)20-31(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23;/h5-19H,20H2,1-4H3;1H/q+1;/p-1/b27-24-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRNRPGAGWCFCV-XLKZBTFOSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=NOC)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C(=N\OC)/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29BrNO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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